molecular formula C17H12BrN3S B15359200 6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole

6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B15359200
M. Wt: 370.3 g/mol
InChI Key: VUZHDPQXWXGPFQ-UHFFFAOYSA-N
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Description

6-Benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d][1,3]thiazole core fused with a benzyl group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d][1,3]thiazole core. This can be achieved through cyclization reactions involving thiazole derivatives and appropriate halides

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through various coupling reactions.

Industry: Its applications extend to the chemical industry, where it can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

  • 4-Benzyl-3-(2-(6-bromopyridin-2-yl)acetyl)oxazolidin-2-one: This compound shares structural similarities but differs in the core heterocyclic ring system.

  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate:

Uniqueness: 6-Benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole stands out due to its unique combination of functional groups and heterocyclic structure, which provides it with distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C17H12BrN3S

Molecular Weight

370.3 g/mol

IUPAC Name

6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C17H12BrN3S/c18-14-7-13(8-19-10-14)17-21-16-15(22-17)12(9-20-16)6-11-4-2-1-3-5-11/h1-5,7-10,20H,6H2

InChI Key

VUZHDPQXWXGPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CC(=CN=C4)Br

Origin of Product

United States

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